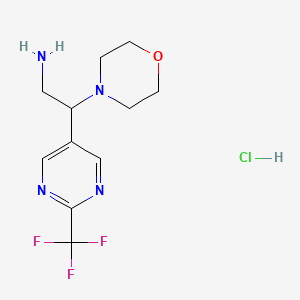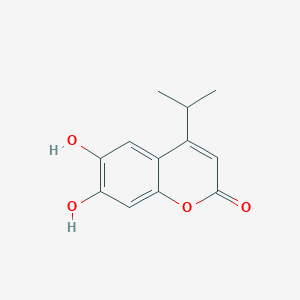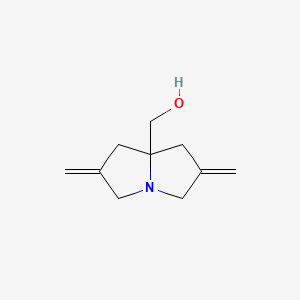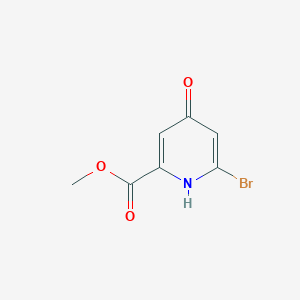
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate functional group, and a methoxy group attached to the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate typically involves the reaction of 5-methoxyisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the high purity of the final product .
化学反応の分析
Types of Reactions
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine or chlorine) or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of 5-hydroxyisoquinoline derivatives.
Reduction: Formation of 5-methoxyisoquinolin-3-ylamine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used
科学的研究の応用
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating various biochemical processes. For example, it may inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects .
類似化合物との比較
Similar Compounds
- tert-Butyl (5-hydroxymethylisoquinolin-3-yl)carbamate
- tert-Butyl (5-methylpiperidin-3-yl)carbamate
- tert-Butyl (5-methylisoxazol-3-yl)carbamate
Uniqueness
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate is unique due to the presence of the methoxy group on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
tert-butyl N-(5-methoxyisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-13-8-11-10(9-16-13)6-5-7-12(11)19-4/h5-9H,1-4H3,(H,16,17,18) |
InChIキー |
HHASHSYXIRWYCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=CC=C(C2=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)




![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)

![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)



![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
